![molecular formula C5H4ClN5 B13491167 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate, can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. Continuous flow processes have been developed to meet the demand for large-scale production. These processes utilize in situ monochloramine synthesis and process-friendly bases like potassium tert-butoxide (KOt-Bu) to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
科学的研究の応用
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication.
類似化合物との比較
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another fused heterocyclic compound with similar biological activities.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: A derivative with a bromine atom, which can exhibit different reactivity and biological properties.
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: Various derivatives with modifications at different positions, which can enhance or alter their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C5H4ClN5 |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)4-8-1-2-11(4)10-5/h1-2H,(H2,7,9,10) |
InChIキー |
PTAIBNCEJZHSRY-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)C(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


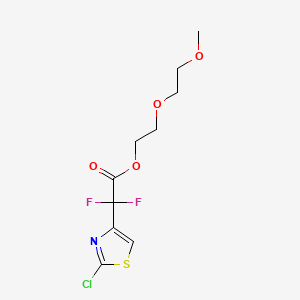
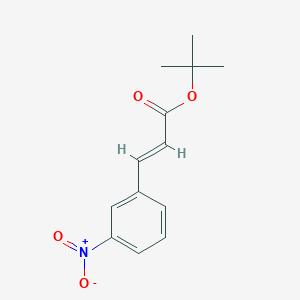


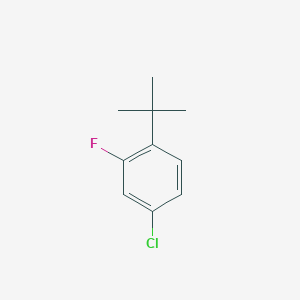


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)

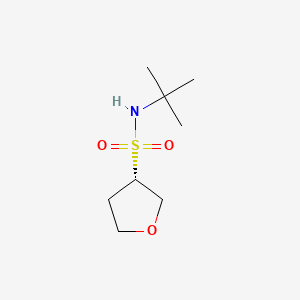

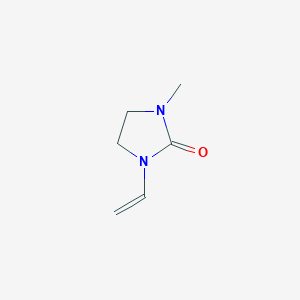
![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
